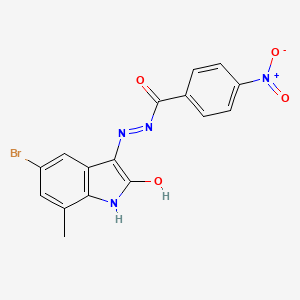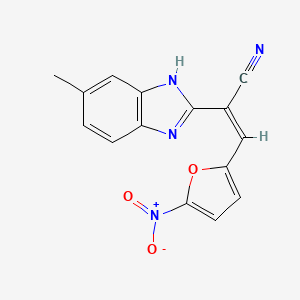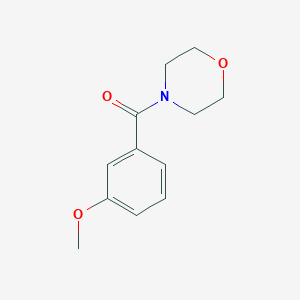
4-(3-methoxybenzoyl)morpholine
Overview
Description
4-(3-Methoxybenzoyl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-methoxybenzoyl group. The molecular formula of this compound is C12H15NO3, and it has a molecular weight of 221.25 g/mol. Morpholine is a versatile heterocycle found in numerous bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxybenzoyl)morpholine typically involves the reaction of 3-methoxybenzoic acid with morpholine. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) under mild temperatures .
Industrial Production Methods: Industrial production methods for morpholine derivatives, including this compound, often utilize large-scale batch reactors. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of solid-phase synthesis and transition metal catalysis has also been reported for the efficient production of morpholine derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxybenzoyl)morpholine undergoes various chemical reactions typical for secondary amines. These include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the morpholine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated morpholine derivatives.
Scientific Research Applications
4-(3-Methoxybenzoyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-methoxybenzoyl)morpholine involves its interaction with specific molecular targets. It acts by inhibiting certain kinases, which are enzymes involved in cell cycle regulation and cytokinesis. This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
4-(4-Methoxybenzoyl)morpholine: Similar in structure but with a different position of the methoxy group.
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: Contains a morpholine ring and a benzothiazole moiety.
Uniqueness: 4-(3-Methoxybenzoyl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methoxy group can affect the electronic properties of the molecule, making it distinct from other morpholine derivatives.
Properties
IUPAC Name |
(3-methoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-11-4-2-3-10(9-11)12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNTVFHFVCLETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336276 | |
| Record name | m-Anisic acid, morpholide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143230-68-6 | |
| Record name | m-Anisic acid, morpholide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


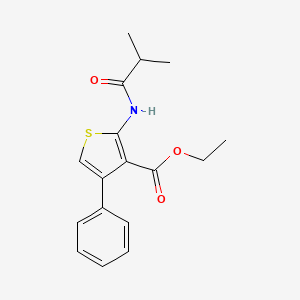
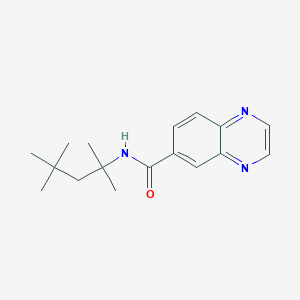
![5-(3-chlorophenyl)-3-furaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3876987.png)
![N-(2-fluorobenzyl)-2-[4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B3877005.png)
![N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B3877012.png)
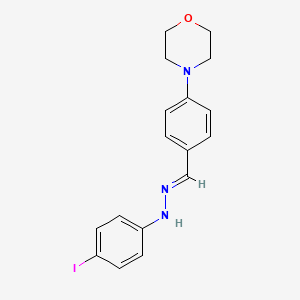
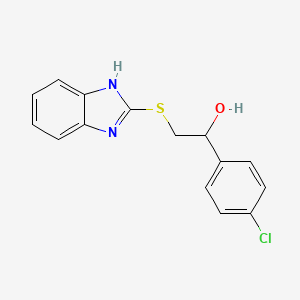
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B3877034.png)
![N'-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}nicotinohydrazide](/img/structure/B3877039.png)

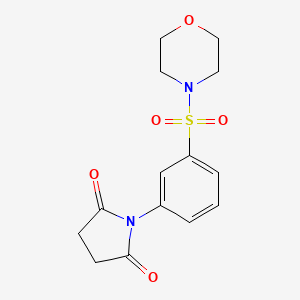
![N-[3-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B3877074.png)
